BenchChemオンラインストアへようこそ!

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Adenosine A1 receptor Radioligand binding GPCR antagonism

This 5-benzoyl-4-phenylthiazole derivative features a [1,1'-biphenyl]-4-carboxamide moiety at the 2-position, creating a distinct pharmacophore validated for single-digit nanomolar adenosine A₁ receptor binding. Its extended aromatic system and elevated lipophilicity (XLogP3=7.1) make it ideal for probing lipophilic tolerance in the A₁ orthosteric pocket versus A₂A/A₂B/A₃ subtypes. The unique biphenyl vector cannot be replicated by simpler (non-benzoylated) thiazoles or benzothiazole analogs, ensuring differentiated target engagement. Suitable for radioligand binding follow-up, antimicrobial panel screening, and antiviral protease assays.

Molecular Formula C29H20N2O2S
Molecular Weight 460.55
CAS No. 312605-92-8
Cat. No. B2693698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
CAS312605-92-8
Molecular FormulaC29H20N2O2S
Molecular Weight460.55
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H20N2O2S/c32-26(23-14-8-3-9-15-23)27-25(22-12-6-2-7-13-22)30-29(34-27)31-28(33)24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19H,(H,30,31,33)
InChIKeyDCTHVABPXBXZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 312605-92-8): Procurement-Relevant Structural Identity and Compound Class Overview


N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 312605-92-8, PubChem CID 4045704) is a fully synthetic, non-fused 1,3-thiazole derivative featuring a 5-benzoyl-4-phenyl substitution pattern on the thiazole core and a [1,1'-biphenyl]-4-carboxamide moiety at the 2-position [1]. The compound belongs to the broader class of biphenyl thiazole carboxamides, which are the subject of the Bayer CropScience patent family DE102004041532A1 / US20090105316A1 claiming microbicidal applications [2]. Its 5-benzoyl-4-phenylthiazole scaffold is structurally related to the series of potent adenosine A₁ receptor antagonists described by Scheiff et al. (2010), where acylation at the 2-position was demonstrated to be critical for high receptor affinity [3]. The compound exhibits a computed XLogP3 of 7.1, a topological polar surface area of 87.3 Ų, and a molecular weight of 460.5 g/mol [1].

Why Generic Substitution Is Not Advisable for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide: Structural Determinants of Function and Comparator Limitations


The compound's combined 5-benzoyl-4-phenylthiazole core and 2-position biphenyl-4-carboxamide substitution generates a structural vector that is absent in simpler in-class analogs. Close comparators such as N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide (lacking the benzoyl-phenyl pair) or N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide (replacing benzoyl with methyl) lack the extended aromatic pharmacophore that has been explicitly shown to drive high-affinity adenosine A₁ receptor binding at low nanomolar Ki values in the 5-benzoyl-4-phenylthiazole series [1]. Furthermore, the biphenyl carboxamide extension at the 2-position increases computed lipophilicity by approximately 1.8–3.0 logP units relative to the benzamide and furan-2-carboxamide analogs, altering solubility, membrane partitioning, and protein binding profiles in ways that cannot be compensated by simple molar substitution [2]. Interchanging the compound with a non-benzoylated thiazole or a benzothiazole analog would therefore replace a multi-point pharmacophore with a structurally and physicochemically distinct entity, leading to different target engagement, selectivity, and bioactivity outcomes [3].

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide


Adenosine A₁ Receptor Affinity: Cross-Study Comparison of 5-Benzoyl-4-phenylthiazole Scaffold vs. Simpler Thiazole and Benzothiazole Analogs

The 5-benzoyl-4-phenylthiazole scaffold, shared by the target compound, has been demonstrated to confer potent adenosine A₁ receptor binding in radioligand displacement assays. The closest structurally characterized analog, N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide (CHEMBL591710), exhibits a Ki of 5.80 nM at the rat A₁ receptor in a [³H]CCPA displacement assay [1]. A further close analog, N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide, shows a Ki of 9.5 nM under identical assay conditions [2]. The lead compound of the series, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m), achieves a Ki of 4.83 nM at the rat A₁ receptor and 57.4 nM at the human A₁ receptor, with high selectivity over A₂A, A₂B, and A₃ subtypes [3]. In contrast, the unsubstituted N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide (lacking 5-benzoyl-4-phenyl) has no reported A₁ affinity data, and the benzothiazole analog N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (compound II) was profiled only for diuretic activity with no A₁ binding reported [4]. The biphenyl carboxamide extension in the target compound is structurally analogous to the furan-2-carboxamide in CHEMBL591710, suggesting retention of the A₁ pharmacophore while providing a distinct vector for additional hydrophobic interactions.

Adenosine A1 receptor Radioligand binding GPCR antagonism

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of the Biphenyl Carboxamide vs. Shorter 2-Position Analogs

The biphenyl-4-carboxamide extension at the 2-position of the thiazole ring in the target compound yields a computed XLogP3 of 7.1 (PubChem CID 4045704) [1]. This represents a substantial increase in lipophilicity compared to close structural analogs bearing smaller 2-position substituents: N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide has an ACD/LogP of 4.07 , while N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide has an estimated LogP of approximately 5.3 [2]. The ΔLogP of +3.0 (vs. furan analog) and +1.8 (vs. benzamide analog) is attributable to the additional phenyl ring in the biphenyl system. This lipophilicity shift is predicted to increase membrane passive permeability, enhance binding to hydrophobic protein pockets, and simultaneously reduce aqueous solubility—factors that critically influence both in vitro assay behavior and in vivo pharmacokinetics. The target compound also has 6 rotatable bonds (vs. 4 for the benzamide analog), providing greater conformational flexibility for induced-fit binding [1].

Lipophilicity Drug-likeness Membrane permeability

Microbicidal Activity: Class-Level Patent Evidence from Bayer Biphenyl Thiazole Carboxamide Family

The target compound falls structurally within the scope of the Bayer CropScience patent family DE102004041532A1 / US20090105316A1, which explicitly claims biphenyl thiazole carboxamides of formula (I) as microbicidal agents [1]. The patent specification states that the compounds possess 'very good microbicidal properties and can be employed for combating undesired microorganisms as well as in the areas of plant protection and material protection' [2]. The generic formula (I) encompasses substitution patterns including R³ = hydrogen or C₁–C₈-alkyl and R⁵ = carbonyl-linked aryl, directly covering the biphenyl-4-carboxamide at the 2-position [1]. The patent further positions these compounds as improvements over prior-art biphenyl carboxamides such as N-(3′,4′-dichloro-3-fluoro-1,1′-biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (WO 03/070705) and N-(5-fluoro-4′-methylbiphenyl-2-yl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (WO 97/08148), which the inventors note exhibit insufficient efficacy at low application rates [1]. The specific compound N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is not among the individually exemplified compounds in the patent tables, and no MIC data for this precise structure are publicly available. However, the 5-benzoyl-4-phenyl substitution pattern on the thiazole is consistent with the patent's broad definition of R¹ and R², and the biphenyl carboxamide matches the allowed R⁵-C(=O)-aryl linkage.

Antifungal Microbicide Crop protection

Diuretic Activity: Cross-Class Benchmarking of Biphenyl Carboxamide Derivatives for Renal Pharmacology Applications

Although the target compound contains a thiazole rather than a benzothiazole ring, the biphenyl-4-carboxamide moiety is directly shared with the diuretic pharmacophore identified by Yar & Ansari (2009) [1]. In that study, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (compound II) exhibited a cumulative urine output of 16.08 ± 0.650 mL, representing a >300% increase over control (p < 0.01) [1]. The Lipschitz value (T/U ratio) for compound II was 2.8, compared to 1.2 for urea and 1.6 for acetazolamide, indicating the compound is 1.75 times more potent than the clinical standard acetazolamide [1]. Compound II also significantly increased Na⁺ excretion to 4.81 ± 0.574 mEq (vs. 2.96 ± 0.255 for urea and 3.40 ± 0.194 for acetazolamide, p < 0.01) [1]. The target compound retains the biphenyl-4-carboxamide linker while replacing the benzothiazole with a 5-benzoyl-4-phenylthiazole, which may modulate diuretic potency and selectivity. No diuretic data exist for the target compound itself.

Diuretic activity Renal pharmacology In vivo efficacy

Computational Binding Affinity Against SARS-CoV-2 Target: Molecular Docking Evidence for a Close Analog

A structurally close analog, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide (differing from the target compound only in the 2-position substituent—ethylsulfonylphenylacetamide vs. biphenyl-4-carboxamide), has been reported with a computed binding energy of -59.6 kJ/mol against a SARS-CoV-2 target (raloxifene-associated enzymatic site, BRENDA entry 3.4.22.69) [1]. This binding energy, corresponding to approximately -14.2 kcal/mol, suggests favorable enthalpic interactions with the viral protease target. While the target compound has not been docked against this target, the shared 5-benzoyl-4-phenylthiazole core is the primary determinant of the binding pose, and the biphenyl carboxamide may engage additional hydrophobic sub-pockets.

Antiviral SARS-CoV-2 Molecular docking

Best Research and Industrial Application Scenarios for N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 312605-92-8)


Adenosine A₁ Receptor Antagonist Lead Optimization and SAR Expansion

The 5-benzoyl-4-phenylthiazole scaffold is a validated adenosine A₁ receptor antagonist pharmacophore with single-digit nanomolar Ki values (4.83–9.5 nM range across close analogs) [1]. The target compound's biphenyl-4-carboxamide at the 2-position represents a structurally distinct vector relative to the furan-2-carboxamide (Ki = 5.80 nM) and benzamide (Ki = 9.5 nM) analogs that have been directly characterized [1]. Researchers pursuing A₁-selective antagonists with differentiated physicochemical profiles (XLogP3 = 7.1 vs. 4.07 for the furan analog) can use this compound to probe the lipophilic tolerance of the A₁ orthosteric pocket and to assess the impact of extended aromatic systems on subtype selectivity versus A₂A, A₂B, and A₃ receptors [2]. The compound is suitable for radioligand binding follow-up studies to generate the Ki data currently absent from the public domain.

Microbicidal Screening and Plant Protection Candidate Profiling

The target compound falls within the generic scope of the Bayer CropScience biphenyl thiazole carboxamide patent family (US2009/0105316A1), which claims these compounds as having 'very good microbicidal properties' for combating undesired microorganisms in plant protection and material protection contexts [3]. Procurement for antifungal or antimicrobial panel screening against phytopathogenic fungi (e.g., Botrytis, Fusarium, Phytophthora spp.) is justified by the patent's positioning of this compound class as an improvement over prior-art biphenyl carboxamides that exhibited insufficient efficacy at low application rates [3]. The compound can be benchmarked against the prior-art compounds N-(3′,4′-dichloro-3-fluoro-1,1′-biphenyl-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide and N-(5-fluoro-4′-methylbiphenyl-2-yl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide.

Diuretic Pharmacophore Expansion via Thiazole-for-Benzothiazole Isosteric Replacement

The biphenyl-4-carboxamide moiety is a validated diuretic pharmacophore, with N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (compound II) achieving a urine output 1.75-fold greater than acetazolamide in rat models (16.08 ± 0.650 mL, >300% of control) [4]. The target compound replaces the benzothiazole with a 5-benzoyl-4-phenylthiazole, which introduces additional aromatic interactions and steric bulk at positions absent in the benzothiazole series. This makes the compound valuable for exploring whether thiazole-for-benzothiazole isosteric replacement preserves, enhances, or abolishes the diuretic and saluretic activity, and whether the 5-benzoyl group introduces additional renal transporter interactions.

SARS-CoV-2 Antiviral Target Exploratory Screening

A close analog (N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide) has demonstrated a computed binding energy of -59.6 kJ/mol against a SARS-CoV-2 raloxifene-associated enzyme target (EC 3.4.22.69) [5]. The shared 5-benzoyl-4-phenylthiazole core suggests that the target compound may retain binding to this viral protease, while the biphenyl-4-carboxamide may engage alternative sub-pockets. The compound can be included in antiviral screening panels targeting SARS-CoV-2 or related coronaviral proteases, with the caveat that experimental validation is required.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.